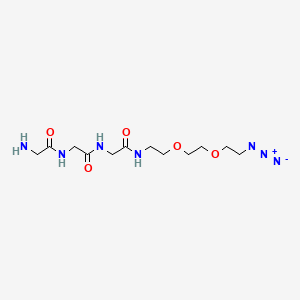

Gly-Gly-Gly-PEG2-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H23N7O5 |

|---|---|

Molecular Weight |

345.36 g/mol |

IUPAC Name |

2-amino-N-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |

InChI |

InChI=1S/C12H23N7O5/c13-7-10(20)16-9-12(22)17-8-11(21)15-1-3-23-5-6-24-4-2-18-19-14/h1-9,13H2,(H,15,21)(H,16,20)(H,17,22) |

InChI Key |

CLBIQTQAFPDAKO-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Gly-Gly-Gly-PEG2-azide: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Gly-Gly-PEG2-azide is a hydrophilic, heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug development.[][2] Its unique architecture, comprising a tri-glycine (Gly-Gly-Gly) peptide sequence, a short polyethylene glycol (PEG2) spacer, and a terminal azide group, imparts a favorable combination of flexibility, hydrophilicity, and bioorthogonal reactivity.[][2] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, with a particular focus on its utility in the construction of Antibody-Drug Conjugates (ADCs).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | 2-Amino-N-(14-azido-2,5-dioxo-9,12-dioxa-3,6-diazatetradecyl)acetamide | [3] |

| CAS Number | 2222277-20-3 | [] |

| Molecular Formula | C₁₂H₂₃N₇O₅ | [] |

| Molecular Weight | 345.35 g/mol | [] |

| Purity | Typically >95% | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and other organic solvents. | |

| Storage Conditions | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[4] |

Core Structural Components and Their Functions

The utility of this compound stems from the distinct roles of its three primary components:

-

Tri-glycine (Gly-Gly-Gly) Peptide: This peptide sequence serves as a flexible and hydrophilic spacer.[][2] In the context of ADCs, this tri-peptide motif can be susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[] This enzymatic cleavage facilitates the controlled release of the cytotoxic payload within the target cell, enhancing the therapeutic efficacy and minimizing off-target toxicity.

-

Polyethylene Glycol (PEG2) Spacer: The short, two-unit polyethylene glycol chain enhances the overall hydrophilicity of the linker.[][2] This improved water solubility can help to mitigate aggregation of the resulting bioconjugate and can reduce steric hindrance during the conjugation reactions.

-

Azide Group (-N₃): The terminal azide functionality is a key component for bioorthogonal "click chemistry" reactions.[][2] Specifically, it enables highly efficient and specific covalent bond formation with molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN). This bioorthogonal nature ensures that the reaction proceeds with high fidelity in complex biological mixtures without cross-reacting with other functional groups present in biomolecules.

Applications in Bioconjugation and Drug Development

The primary application of this compound is in the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).[][3][4] ADCs are a class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody with the high potency of a cytotoxic drug. The linker plays a critical role in the stability, efficacy, and safety of an ADC.

Role in Antibody-Drug Conjugates (ADCs)

In a typical ADC synthesis workflow, this compound can be used to connect an antibody to a cytotoxic payload through one of two primary click chemistry strategies:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the copper(I)-catalyzed formation of a stable triazole linkage between the azide group of the linker and a terminal alkyne on a modified payload or antibody.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free click chemistry variant utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group to form a stable triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly attractive for applications involving live cells or sensitive biological systems.

The cleavable nature of the tri-glycine peptide within the linker allows for the targeted release of the payload inside cancer cells, as depicted in the signaling pathway diagram below.

Caption: ADC targeting, internalization, and payload release.

Experimental Protocols

This section provides detailed, representative methodologies for key experiments involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Payload Conjugation

This protocol describes a general procedure for conjugating an alkyne-modified antibody with this compound, followed by conjugation to an alkyne-modified payload.

Workflow Diagram:

Caption: Workflow for ADC synthesis using CuAAC.

Materials:

-

Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Alkyne-modified cytotoxic payload

-

Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., 50 mM in water)

-

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

-

DMSO

-

Purification columns (e.g., Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC))

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Dissolve the alkyne-modified payload in DMSO to a stock concentration of 10 mM.

-

Prepare fresh sodium ascorbate solution.

-

-

Antibody-Linker Conjugation:

-

To the alkyne-modified antibody solution, add this compound to a final molar excess of 5-10 equivalents.

-

Prepare the copper catalyst solution by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the copper catalyst to the antibody-linker mixture to a final copper concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

-

-

Purification of Antibody-Linker Conjugate:

-

Remove excess linker and reagents by SEC using an appropriate buffer (e.g., PBS).

-

Collect the fractions containing the antibody-linker conjugate.

-

-

Linker-Payload Conjugation:

-

To the purified antibody-linker conjugate, add the alkyne-modified payload to a final molar excess of 5-10 equivalents.

-

Repeat the addition of the copper catalyst and sodium ascorbate as described in step 2.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Final ADC Purification:

-

Purify the final ADC product to remove unconjugated payload and other reagents. HIC is often used to separate ADC species with different drug-to-antibody ratios (DARs).

-

-

Characterization:

-

Characterize the purified ADC by methods such as HIC-HPLC to determine the DAR distribution and mass spectrometry to confirm the identity and integrity of the conjugate.

-

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Antibody-Payload Conjugation

This protocol outlines a copper-free approach for conjugating a DBCO-modified antibody with this compound, followed by conjugation to a DBCO-modified payload.

Workflow Diagram:

Caption: Workflow for ADC synthesis using SPAAC.

Materials:

-

DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

DBCO-modified cytotoxic payload

-

DMSO

-

Purification columns (e.g., SEC and HIC)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Dissolve the DBCO-modified payload in DMSO to a stock concentration of 10 mM.

-

-

Antibody-Linker Conjugation:

-

To the DBCO-modified antibody solution, add this compound to a final molar excess of 3-5 equivalents.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

-

-

Purification of Antibody-Linker Conjugate:

-

Remove excess linker by SEC using an appropriate buffer (e.g., PBS).

-

Collect the fractions containing the antibody-linker conjugate.

-

-

Linker-Payload Conjugation:

-

To the purified antibody-linker conjugate, add the DBCO-modified payload to a final molar excess of 3-5 equivalents.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.

-

-

Final ADC Purification:

-

Purify the final ADC product using HIC to separate different DAR species.

-

-

Characterization:

-

Analyze the purified ADC using HIC-HPLC and mass spectrometry to confirm successful conjugation and determine the DAR.

-

Protocol 3: In Vitro Enzymatic Cleavage Assay

This protocol provides a method to assess the cleavage of the Gly-Gly-Gly linker in an ADC by the lysosomal protease cathepsin B.

Workflow Diagram:

Caption: Workflow for in vitro enzymatic cleavage assay.

Materials:

-

Purified ADC containing the this compound linker

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

-

Reverse-phase HPLC (RP-HPLC) system or LC-MS system

Procedure:

-

Activation of Cathepsin B:

-

Prepare the assay buffer and pre-incubate the required amount of cathepsin B in the buffer for 15 minutes at 37°C to ensure its activity.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 1-10 µM.

-

Initiate the reaction by adding the pre-activated cathepsin B to a final concentration of 0.1-1 µM.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of the quenching solution.

-

-

Analysis of Cleavage:

-

Analyze the quenched samples by RP-HPLC or LC-MS to separate and quantify the intact ADC and the released payload.

-

Monitor the decrease in the peak corresponding to the intact ADC and the increase in the peak corresponding to the released payload over time to determine the cleavage kinetics.

-

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, incorporating a cleavable peptide, a hydrophilic PEG spacer, and a bioorthogonal azide handle, provides a robust platform for the construction of sophisticated bioconjugates. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of this linker in the synthesis and evaluation of next-generation therapeutics, particularly in the promising field of antibody-drug conjugates.

References

Gly-Gly-Gly-PEG2-azide structure and properties

An In-depth Technical Guide to Gly-Gly-Gly-PEG2-azide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug development.[1][2] Its unique architecture, comprising a tri-glycine peptide, a short polyethylene glycol (PEG) spacer, and a terminal azide group, imparts a favorable combination of hydrophilicity, flexibility, and reactivity. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility in the construction of Antibody-Drug Conjugates (ADCs).

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by three key components:

-

Tri-glycine (Gly-Gly-Gly) peptide: This peptide moiety provides a flexible and hydrophilic spacer arm. The glycine residues are the simplest amino acids, minimizing steric hindrance and potential immunogenicity.[2]

-

PEG2 spacer: The short di-ethylene glycol spacer further enhances the molecule's hydrophilicity, improving solubility in aqueous buffers and reducing aggregation of the conjugated biomolecules.[1][2]

-

Azide group (-N3): This terminal functional group is the reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity in complex biological environments without interfering with native biochemical processes.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2222277-20-3 | [1][3][4][5] |

| Molecular Formula | C12H23N7O5 | [1][3][4][6] |

| Molecular Weight | 345.35 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Purity | >96% | [4][6] |

| Solubility | Soluble in DMSO, DMF, and water. | [2] |

| Storage | Store at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |

Experimental Protocols

The primary utility of this compound lies in its ability to conjugate with alkyne-containing molecules via click chemistry. Below are representative protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient but requires a copper catalyst, which can be cytotoxic. Therefore, it is more commonly used for the conjugation of molecules in vitro where the catalyst can be removed.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a cytotoxic drug)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 or similar non-amine containing buffer.

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of one reagent is used).

-

Add the copper-chelating ligand to the reaction mixture.

-

Add the CuSO4 stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Upon completion, the conjugated product can be purified using standard techniques such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted starting materials and the copper catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[7] This method is ideal for bioconjugation in living systems or with sensitive biomolecules where copper toxicity is a concern.

Materials:

-

This compound

-

Cyclooctyne-functionalized molecule (e.g., DBCO-modified antibody)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO or PBS.

-

Prepare the cyclooctyne-functionalized molecule in PBS at a suitable concentration.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the cyclooctyne-functionalized molecule with a molar excess of this compound (typically 5-10 fold excess).

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for overnight incubation. The reaction progress can be monitored by SDS-PAGE, LC-MS, or HPLC.

-

-

Purification:

-

The conjugated product can be purified by size-exclusion chromatography or dialysis to remove the excess unreacted this compound.

-

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a valuable tool for researchers in drug development and bioconjugation. Its well-defined structure, favorable physicochemical properties, and reactivity in bioorthogonal click chemistry reactions make it an ideal linker for a variety of applications, most notably in the construction of ADCs. The protocols and visualizations provided in this guide offer a starting point for the successful implementation of this compound in your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | AxisPharm [axispharm.com]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. precisepeg.com [precisepeg.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jcmarot.com [jcmarot.com]

An In-depth Technical Guide to Gly-Gly-Gly-PEG2-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key characteristics, applications, and experimental considerations for the bioconjugation linker, Gly-Gly-Gly-PEG2-azide.

Core Molecular Attributes

This compound is a hydrophilic, heterobifunctional linker molecule widely employed in bioconjugation and drug delivery research. Its structure is meticulously designed to connect biomolecules, such as antibodies or peptides, to other molecules of interest, including therapeutic agents or imaging probes. The key components of its structure are:

-

Tri-glycine (Gly-Gly-Gly) Peptide: This peptide sequence imparts flexibility and enhances water solubility to the linker and the resulting conjugate. It can also serve as a cleavage site for specific proteases in certain applications.

-

Polyethylene Glycol (PEG) Spacer (PEG2): The short, two-unit PEG spacer further increases hydrophilicity, which can help to reduce aggregation and immunogenicity of the final conjugate. It also provides spatial separation between the conjugated molecules, minimizing steric hindrance.

-

Azide Group (-N3): This terminal functional group is a key component for "click chemistry," a set of bioorthogonal reactions. The azide group readily and specifically reacts with alkyne-functionalized molecules, enabling efficient and stable conjugation under mild conditions.

The molecular structure and its components directly contribute to its overall molecular weight and properties, which are crucial for stoichiometric calculations in experimental protocols.

Caption: Logical relationship of this compound's components to its overall properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 345.36 g/mol | [1][2] |

| Molecular Formula | C12H23N7O5 | [1][2] |

| CAS Number | 2222277-20-3 | [1][2] |

| Purity | > 96% | [3] |

| Appearance | Solid | [2] |

| Storage Conditions | 2-8°C (short-term); -20°C (long-term) | [2] |

Experimental Protocols

Caption: A generalized workflow for the synthesis of a peptide-PEG-azide linker.

This protocol outlines a general procedure for conjugating this compound to an alkyne-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

-

This compound

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer.

-

Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound (typically in a 1:5 to 1:10 molar ratio of alkyne to azide).

-

Add the THPTA ligand to the reaction mixture.

-

Add CuSO4 to the mixture. The final concentration of copper is typically in the range of 50-250 µM.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, remove the excess reagents and byproducts. This can be achieved by size-exclusion chromatography, dialysis against a suitable buffer, or reverse-phase HPLC, depending on the nature of the conjugate.

-

-

Characterization:

-

Characterize the purified conjugate to confirm successful conjugation and assess its purity. Techniques such as mass spectrometry (to confirm the mass of the conjugate) and HPLC are commonly used.

-

This protocol is for conjugating this compound to a molecule containing a strained alkyne (e.g., DBCO, BCN). This method is copper-free, making it suitable for applications in living systems.

Materials:

-

This compound

-

Strained alkyne-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound and the strained alkyne-functionalized molecule in a suitable buffer or solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-functionalized molecule and this compound. The molar ratio will depend on the specific reactants and desired degree of labeling.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.

-

-

Purification and Characterization:

-

Purify and characterize the resulting conjugate using the methods described in the CuAAC protocol.

-

Key Applications

This compound is a versatile tool in several research and development areas:

-

Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Peptide and Protein Labeling: It facilitates the site-specific labeling of proteins and peptides with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

-

Surface Functionalization: The azide group allows for the immobilization of biomolecules onto alkyne-modified surfaces, such as nanoparticles or microarrays, for various biomedical and analytical purposes.

-

Drug Delivery and Development: The hydrophilic and flexible nature of the linker can improve the pharmacokinetic properties of drug candidates.

References

- 1. Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gly-Gly-Gly-PEG4-azide () for sale [vulcanchem.com]

CAS number 2222277-20-3 properties

An In-depth Technical Guide to CAS Number 2222277-20-3: Gly-Gly-Gly-PEG2-azide

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the properties and applications of the chemical entity with CAS number 2222277-20-3, identified as this compound.

This compound is a heterobifunctional linker molecule designed for use in bioconjugation, most notably in the development of Antibody-Drug Conjugates (ADCs). Its structure consists of three key components: a tri-glycine (Gly-Gly-Gly) peptide, a polyethylene glycol (PEG) spacer of two units, and a terminal azide group.

The tri-glycine motif provides a flexible and hydrophilic spacer arm. The PEG2 moiety further enhances aqueous solubility and can reduce steric hindrance during conjugation reactions.[1] The terminal azide group is a versatile functional handle for "click chemistry," specifically for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, enabling the covalent attachment to molecules bearing an alkyne group.[1]

A diagram illustrating the functional components of this compound is presented below.

Caption: Functional components of this compound.

Physicochemical Properties

The available quantitative and qualitative data for this compound are summarized in the tables below.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 2222277-20-3 | [2] |

| Chemical Name | This compound | [2] |

| Synonym | 2-Amino-N-(14-azido-2,5-dioxo-9,12-dioxa-3,6-diazatetradecyl)acetamide | [2] |

| Appearance | White to off-white solid | [3] |

Table 2: Molecular Properties

| Property | Value | Source |

| Molecular Formula | C12H23N7O5 | [2] |

| Molecular Weight | 345.36 g/mol | [2] |

| Purity | >96% | [4] |

Table 3: Solubility

| Solvent | Observation | Source |

| DMSO | Soluble | [3] |

Note: Detailed physicochemical properties such as melting point, boiling point, pKa, and spectroscopic data (NMR, IR, Mass Spectrometry) are not publicly available in the reviewed literature. Purity is often stated by suppliers as determined by NMR, but the spectral data itself is not provided.

Applications in Drug Development

The primary application of this compound is as a linker in the construction of ADCs.[3] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker plays a crucial role in the stability, solubility, and release of the payload.

The workflow for synthesizing an ADC using this compound typically involves a multi-step process, as depicted in the diagram below.

Caption: General workflow for ADC synthesis.

Experimental Protocols

General Protocol for ADC Synthesis via Click Chemistry:

-

Antibody Modification: Introduce an alkyne group onto the antibody. This can be achieved through various methods, such as the modification of lysine or cysteine residues with an alkyne-containing reagent. Purify the modified antibody to remove excess reagents.

-

Linker-Payload Conjugation: In a separate reaction, conjugate this compound to the cytotoxic payload. The nature of this reaction depends on the functional groups available on the payload.

-

Click Reaction:

-

Dissolve the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add the azide-linker-payload construct to the antibody solution.

-

For a copper-catalyzed reaction, prepare a solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA). Add this catalyst solution to the antibody/linker-payload mixture.

-

Allow the reaction to proceed at room temperature or 37°C for a specified time (typically 1-24 hours).

-

-

Purification: Purify the resulting ADC to remove unreacted components, catalyst, and excess linker-payload. This is often achieved using chromatography techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and integrity using techniques like hydrophobic interaction chromatography (HIC), mass spectrometry, and SDS-PAGE.

Mechanism of Action in an ADC Context

While this compound itself is not biologically active, its role as a linker is critical to the mechanism of action of the resulting ADC. The conceptual pathway is illustrated below.

Caption: Conceptual mechanism of action for an ADC.

The tri-glycine portion of the linker is designed to be susceptible to cleavage by lysosomal proteases. After the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. Inside the lysosome, proteases can cleave the peptide bond of the tri-glycine sequence, releasing the cytotoxic payload to exert its cell-killing effect.

ADME and Toxicology

There is no publicly available data on the absorption, distribution, metabolism, excretion (ADME), or toxicology of this compound. As a component of an ADC, its pharmacokinetic and toxicological properties would be intrinsically linked to the overall properties of the conjugate. The PEG component is generally expected to improve the pharmacokinetic profile of the ADC.

Storage and Handling

For long-term stability, this compound should be stored at -20°C.[3] It is recommended to handle the solid compound in a controlled environment to avoid moisture absorption.

Disclaimer: This document is intended for informational purposes for a research audience. The information is based on publicly available data from chemical suppliers and may not have been independently verified or peer-reviewed. Researchers should conduct their own validation and optimization for any intended application.

References

The Tri-Glycine Linker: A Technical Guide to Function and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein engineering and bioconjugation, the choice of a linker molecule is paramount. A well-designed linker can ensure the proper folding, stability, and function of multidomain proteins, while a poorly chosen one can lead to aggregation, loss of activity, and immunogenicity. Among the myriad of available options, the tri-glycine (Gly-Gly-Gly or GGG) peptide linker stands out for its inherent simplicity, flexibility, and biocompatibility. This technical guide provides an in-depth exploration of the core functions of the tri-glycine linker, supported by quantitative data, detailed experimental protocols, and visualizations of its role in complex biological systems.

Core Functions of the Tri-Glycine Linker

The primary role of the tri-glycine linker is to provide a flexible and hydrophilic spacer between two protein domains or a protein and a conjugated molecule. This seemingly simple function has profound implications for the overall performance of the resulting construct.

-

Flexibility and Conformational Freedom: Glycine, with its single hydrogen atom as a side chain, possesses the greatest conformational freedom of all amino acids.[1] This allows a poly-glycine linker to adopt a wide range of conformations, preventing the connected domains from sterically hindering each other and allowing them to fold and function independently.[2][3] The flexibility of glycine-rich linkers is crucial in applications such as single-chain variable fragments (scFv), where the linker must allow the variable heavy (VH) and variable light (VL) domains of an antibody to orient correctly for antigen binding.[4]

-

Solubility and Biocompatibility: The hydrophilic nature of the peptide backbone contributes to the solubility of the fusion protein, reducing the likelihood of aggregation.[3] Furthermore, as glycine is a common amino acid, tri-glycine linkers are generally non-immunogenic and biocompatible, making them suitable for in vivo applications.

-

Proteolytic Stability: Glycine-rich linkers are generally resistant to cleavage by many common proteases.[3][5] This inherent stability is advantageous for therapeutic proteins and diagnostics that need to persist in biological fluids. However, it is important to note that the stability can be context-dependent and should be empirically verified for specific applications.

Quantitative Data

The biophysical properties of a linker are critical for rational drug design. The following tables summarize key quantitative data for the tri-glycine linker, derived from experimental studies and molecular dynamics simulations.

| Property | Value | Reference |

| Contour Length | ~11.4 Å | [6] |

| End-to-End Distance (Calculated) | Variable, depends on conformation | [1] |

| Persistence Length (Poly-glycine) | ~6 Å | [7] |

| Characteristic Ratio (C∞) (Poly-glycine) | ~2.1 | [2] |

Table 1: Biophysical Properties of the Tri-Glycine Linker. The contour length is calculated based on the approximate length of a single amino acid residue (3.8 Å). The end-to-end distance is highly variable due to the linker's flexibility. Persistence length and characteristic ratio are measures of chain stiffness, with lower values indicating greater flexibility.

| Parameter | Observation | Reference |

| Proteolytic Cleavage | Generally resistant to common proteases. | [3][5] |

| Serum Stability | Expected to be high due to resistance to proteolysis. | [3] |

| Conformational Preference in Water | Predominantly adopts a polyproline II (pPII) conformation. | [8][9] |

Table 2: Stability and Conformational Properties of the Tri-Glycine Linker. The polyproline II (pPII) helix is an extended, flexible helical structure.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tri-glycine linkers in research and development. The following sections provide protocols for the synthesis and conjugation of a tri-glycine peptide.

Solid-Phase Peptide Synthesis (SPPS) of a Tri-Glycine Peptide

This protocol outlines the manual synthesis of a tri-glycine (GGG) peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (repeat for each glycine residue):

-

Dissolve Fmoc-Gly-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and shake for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a tri-glycine peptide.

Conjugation of a Tri-Glycine Peptide to a Protein via EDC/NHS Chemistry

This protocol describes the conjugation of a carboxyl-terminated tri-glycine peptide to the primary amines (e.g., lysine residues) of a target protein using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) chemistry.

Materials:

-

Purified tri-glycine peptide with a free C-terminus

-

Target protein with accessible primary amines

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

-

Desalting column or dialysis cassette for buffer exchange and purification

Procedure:

-

Buffer Exchange: Ensure both the peptide and the protein are in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.

-

Activation of Peptide Carboxyl Group:

-

Dissolve the tri-glycine peptide in Activation Buffer.

-

Add a 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the peptide solution.

-

Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

-

-

Conjugation Reaction:

-

Immediately add the activated peptide solution to the protein solution in Reaction Buffer. A molar ratio of 10-20 fold excess of activated peptide to protein is a good starting point.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.

-

Purification of the Conjugate:

-

Remove excess, unreacted peptide and crosslinking reagents by size-exclusion chromatography (SEC), dialysis, or using a desalting column.

-

-

Characterization:

-

Confirm the successful conjugation and determine the conjugation ratio using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

-

Caption: EDC/NHS conjugation workflow for linking a GGG peptide to a protein.

Visualization of Tri-Glycine Linker Function in a Signaling Pathway

Tri-glycine linkers are frequently employed in the construction of Chimeric Antigen Receptors (CARs) for CAR-T cell therapy. In a CAR, the linker connects the single-chain variable fragment (scFv), which recognizes the tumor antigen, to the transmembrane and intracellular signaling domains. The flexibility of the GGGGS linker, a close relative of the GGG linker, is critical for allowing the scFv to optimally engage the antigen and for the proper clustering of CARs on the T-cell surface, which is a prerequisite for robust downstream signaling and T-cell activation.[10]

The following diagram illustrates a simplified signaling cascade initiated upon antigen binding by a CAR incorporating a flexible linker.

Caption: Simplified CAR-T cell signaling pathway initiated by antigen recognition.

Conclusion

The tri-glycine peptide linker, though simple in its composition, is a powerful tool in the arsenal of protein engineers and drug developers. Its inherent flexibility, biocompatibility, and stability make it an ideal choice for a wide range of applications, from the construction of fusion proteins and antibody-drug conjugates to the engineering of cell-based therapies. A thorough understanding of its biophysical properties and the availability of robust experimental protocols are essential for harnessing its full potential. As the field of biotherapeutics continues to evolve, the humble tri-glycine linker is poised to remain a cornerstone of innovative drug design.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. [PDF] Conformational changes in glycine tri- and hexapeptide | Semantic Scholar [semanticscholar.org]

- 5. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 6. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Glycine in Water Favors the Polyproline II State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conduit CAR: Redirecting CAR T-Cell Specificity with A Universal and Adaptable Bispecific Antibody Platform - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PEG2 Spacers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the choice of a linker molecule is critical to the success of the resulting conjugate. Among the various options, short polyethylene glycol (PEG) spacers, particularly those with two ethylene glycol units (PEG2), have emerged as versatile and effective tools. This technical guide provides a comprehensive overview of the core principles and practical applications of PEG2 spacers in bioconjugation. We will delve into their physicochemical properties, impact on bioconjugate performance, and detailed experimental protocols for their use.

Polyethylene glycol is a non-toxic, non-immunogenic, and hydrophilic polymer, and these properties are conferred to the molecules to which it is conjugated.[1] Even short PEG chains can significantly enhance the solubility and stability of bioconjugates, a crucial factor when working with hydrophobic drugs or proteins prone to aggregation.[2][3] The PEG2 spacer, with its defined length and flexible nature, offers a balance between providing sufficient separation of conjugated molecules to minimize steric hindrance and maintaining a compact overall structure.[4]

Core Principles of PEG2 Spacers in Bioconjugation

The fundamental role of a PEG2 spacer is to covalently link two molecular entities, at least one of which is a biomolecule, such as a protein, peptide, or oligonucleotide.[5] The incorporation of a PEG2 spacer can profoundly influence the physicochemical and biological properties of the resulting bioconjugate.

Physicochemical Properties of PEG2 Spacers

The defining characteristics of a PEG2 spacer are its hydrophilicity, flexibility, and defined length. These properties translate into several advantages in bioconjugation. A typical maleimide-PEG2-NHS ester crosslinker has a spacer arm length of approximately 17.6 angstroms.[6]

| Property | Description | Impact on Bioconjugation |

| Molecular Weight | The molecular weight of the PEG2 unit itself is relatively low, adding minimal bulk to the final conjugate. For example, N-Me-N-bis(PEG2-OH) has a molecular weight of 295.4 g/mol .[7] | Minimizes alterations to the overall size and hydrodynamics of the bioconjugate. |

| Spacer Arm Length | Provides a defined and predictable distance between the conjugated molecules. | Reduces steric hindrance between the biomolecule and the payload, potentially preserving the biological activity of both. |

| Hydrophilicity | The ethylene glycol repeats are highly water-soluble. The hydrophilicity of PEGylated bombesin antagonists was found to increase with the length of the PEG spacer.[8] | Enhances the aqueous solubility of the bioconjugate, which is particularly beneficial for hydrophobic payloads. This can prevent aggregation and improve formulation characteristics.[9] |

| Flexibility | The ether linkages in the PEG chain allow for free rotation, imparting flexibility to the linker. | Allows for optimal orientation of the conjugated molecules for interaction with their targets. |

| Biocompatibility | PEG is generally considered non-toxic and has low immunogenicity. | Reduces the risk of adverse immune reactions to the linker itself, although the potential for the development of anti-PEG antibodies exists with repeated administration of PEGylated therapeutics.[10] |

Impact of PEG2 Spacers on Bioconjugate Performance

The inclusion of a PEG2 spacer in a bioconjugate can lead to significant improvements in its stability, pharmacokinetics, and overall efficacy.

Quantitative Effects on Bioconjugate Properties

The length of the PEG spacer has been shown to have a direct impact on the properties of the final conjugate. While direct comparative data for PEG2 across all metrics is not always available in a single study, the following table summarizes findings from various studies on the effects of short PEG spacers.

| Parameter | Effect of Short PEG Spacers (including PEG2) | Quantitative Data/Observations |

| Solubility | Increased aqueous solubility of hydrophobic molecules. | The use of hydrophilic linkers, such as those containing PEG, is a valid strategy to reduce the hydrophobicity of cytotoxic drugs in ADCs.[11] |

| Stability | Increased serum stability of the conjugate. | In a study of bombesin-based radiolabeled antagonists, the serum half-life increased from 246 minutes for a PEG2 analog to 584 minutes for a PEG6 analog.[8] Maleimide-thiol conjugates can be stabilized by the inclusion of a PEG spacer.[12] |

| Pharmacokinetics | Can influence the biodistribution and clearance of the conjugate. | In a study of Ga-labeled bombesin analogs, a PEG3-containing conjugate showed lower liver uptake compared to other short PEG analogs.[13] |

| Binding Affinity (IC50) | The effect on binding affinity can vary depending on the system. | For a series of bombesin antagonists, the IC50 values were similar for PEG2, PEG4, and PEG6 analogs (3.1 ± 0.2 nM, 3.9 ± 0.3 nM, and 5.4 ± 0.4 nM, respectively).[3][13] |

| Conjugation Yield | Can impact the efficiency of the bioconjugation reaction. | The synthesis of bombesin antagonists with PEG2, PEG4, PEG6, and PEG12 spacers on solid phase resulted in overall yields of 30-35%.[8] |

Experimental Protocols

The following are detailed methodologies for common bioconjugation reactions involving PEG2 spacers. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Amine-to-Sulfhydryl Conjugation using SM(PEG)2

This protocol describes the two-step conjugation of a protein containing primary amines (Protein-NH2) to a protein containing free sulfhydryls (Protein-SH) using a heterobifunctional SM(PEG)2 (Succinimidyl-([N-maleimidopropionamido]diethyleneglycol) ester) crosslinker.

Materials:

-

Protein-NH2

-

Protein-SH

-

SM(PEG)2

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Desalting columns

Procedure:

Step A: Maleimide-Activation of Protein-NH2

-

Dissolve Protein-NH2: Prepare a solution of Protein-NH2 in Conjugation Buffer at a concentration of 1-5 mg/mL.

-

Prepare SM(PEG)2 Stock Solution: Immediately before use, dissolve the SM(PEG)2 in DMF or DMSO to a concentration of 10-25 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved SM(PEG)2 to the Protein-NH2 solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Removal of Excess Crosslinker: Remove non-reacted SM(PEG)2 using a desalting column equilibrated with Conjugation Buffer. The maleimide-activated protein is now ready for conjugation to the sulfhydryl-containing protein.

Step B: Conjugation of Maleimide-Activated Protein-NH2 to Protein-SH

-

Prepare Protein-SH: Dissolve the sulfhydryl-containing protein in Conjugation Buffer. If the sulfhydryls are in the form of disulfides, they will need to be reduced prior to this step using a reducing agent like TCEP and subsequently purified.

-

Reaction: Combine the desalted maleimide-activated Protein-NH2 with the Protein-SH solution. The molar ratio of the two proteins should be optimized for the desired final conjugate.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound such as cysteine or 2-mercaptoethanol can be added to a final concentration of 10-50 mM to react with any remaining maleimide groups.

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or affinity chromatography to separate the desired conjugate from unreacted proteins and byproducts.

Protocol 2: Solid-Phase Peptide Synthesis with Fmoc-NH-PEG2-COOH

This protocol outlines the incorporation of a PEG2 spacer into a peptide during Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Fmoc-NH-PEG2-COOH

-

Rink Amide or Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethylether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent like HCTU (3-5 equivalents) in DMF.

-

Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF.

-

-

Incorporation of PEG2 Spacer:

-

After coupling the desired amino acid sequence, deprotect the N-terminal Fmoc group as described in step 2.

-

Activate the Fmoc-NH-PEG2-COOH using the same procedure as for the amino acids (step 3).

-

Couple the activated Fmoc-NH-PEG2-COOH to the N-terminus of the peptide on the resin.

-

-

Chain Elongation (if applicable): If additional amino acids are to be added after the PEG2 spacer, deprotect the Fmoc group from the PEG2 unit and continue with the coupling cycles.

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Copper-Free Click Chemistry with DBCO-PEG2-NHS Ester

This protocol describes the two-step conjugation of an azide-containing molecule to an amine-containing biomolecule using a DBCO-PEG2-NHS ester linker.

Materials:

-

Amine-containing biomolecule

-

Azide-containing molecule

-

DBCO-PEG2-NHS ester

-

Reaction Buffer: Phosphate Buffered Saline (PBS), pH 8.0-8.5

-

Anhydrous DMSO

-

Desalting columns

Procedure:

Step A: DBCO-Functionalization of the Amine-Containing Biomolecule

-

Dissolve Biomolecule: Prepare a solution of the amine-containing biomolecule in the Reaction Buffer.

-

Prepare Linker Stock: Dissolve the DBCO-PEG2-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG2-NHS ester stock solution to the biomolecule solution.

-

Incubation: Incubate for 30-60 minutes at room temperature.

-

Purification: Remove excess linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

Step B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Combine Reactants: Mix the purified DBCO-functionalized biomolecule with the azide-containing molecule in a suitable reaction buffer.

-

Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC, affinity chromatography) to remove any unreacted starting materials.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate common workflows and a conceptual signaling pathway where a PEG2 spacer can be utilized.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow depicts the synthesis of an ADC using a thiol-reactive linker with a PEG2 spacer.

References

- 1. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 3. researchgate.net [researchgate.net]

- 4. alphathera.com [alphathera.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. iright.com [iright.com]

- 7. N-Me-N-bis(PEG2-OH), 342818-95-5 | BroadPharm [broadpharm.com]

- 8. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.uci.edu [chem.uci.edu]

- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]

The Azide Group: A Linchpin in the Realm of Click Chemistry

For Immediate Release

In the landscape of modern chemical synthesis, particularly within drug discovery and development, the principles of click chemistry have emerged as a transformative force. This technical guide delves into the heart of this chemical revolution, focusing on the indispensable role of the azide functional group. For researchers, scientists, and professionals in drug development, a deep understanding of the azide's function is paramount to harnessing the full potential of click chemistry for creating novel therapeutics and diagnostic tools.

The azide group, with its unique electronic structure and reactivity, is a key player in the most prominent click reaction: the azide-alkyne cycloaddition. This reaction comes in two main flavors: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both pathways lead to the formation of a stable triazole linkage, a bioisostere of the amide bond, but their mechanisms and applications differ significantly, primarily due to the azide's reaction partner and the conditions required. The choice between these methods is often dictated by the specific application, especially concerning biocompatibility.

The Power of the Azide: Driving Efficient and Specific Reactions

The azide functional group (-N₃) is a cornerstone of click chemistry due to several key properties:

-

High Energy Content: The azide group is an energy-rich functional group, which contributes to the high thermodynamic driving force of the click reaction, ensuring rapid and quantitative product formation.[1]

-

Bioorthogonality: Azides are virtually absent in biological systems. This "bioorthogonality" ensures that they do not participate in unwanted side reactions with biological molecules, making them ideal for labeling and tracking molecules in complex biological environments.

-

Stability: Despite their high energy, organic azides are relatively stable in aqueous solutions and under a wide range of reaction conditions, allowing for their incorporation into complex biomolecules without degradation.

-

Compact Size: The small size of the azide group allows it to be incorporated into biomolecules with minimal perturbation of their structure and function.

These characteristics make the azide group an exceptional chemical handle for the precise and efficient construction of complex molecular architectures.

Copper-Catalyzed vs. Strain-Promoted Cycloaddition: A Comparative Overview

The two primary azide-alkyne cycloaddition reactions, CuAAC and SPAAC, offer distinct advantages and are chosen based on the experimental context.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Reaction Rate | Generally faster (k ≈ 10⁴ - 10⁵ M⁻¹s⁻¹) | Generally slower (k ≈ 0.1 - 1 M⁻¹s⁻¹), but newer cyclooctynes show improved rates. |

| Biocompatibility | Potential cytotoxicity due to copper catalyst, though ligands can mitigate this.[2] | Highly biocompatible, suitable for in vivo applications.[3] |

| Reactants | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of 1,4- and 1,5-disubstituted triazoles |

| Typical Applications | In vitro bioconjugation, material science, drug discovery | Live-cell imaging, in vivo labeling, proteomics |

Quantitative Analysis of Reaction Kinetics

The efficiency of click chemistry reactions is a critical factor in their application. The following tables provide a comparative summary of the reaction kinetics for both CuAAC and SPAAC under various conditions.

Table 1: CuAAC Reaction Kinetics with Different Ligands

| Ligand | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| TBTA | 100 - 1000 | Aqueous/organic mixtures | [4] |

| THPTA | 100 - 500 | Aqueous solution | [4] |

| BTTAA | 50 - 200 | Aqueous solution | [5] |

| None | 1 - 10 | Aqueous/organic mixtures | [1] |

TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine; THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine; BTTAA: 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid

Table 2: SPAAC Reaction Kinetics with Different Cyclooctynes

| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| DIBO | ~0.1 | Aqueous solution | [6] |

| DBCO | ~0.3 | Aqueous solution | [7] |

| BCN | ~0.6 | Aqueous solution | [7] |

| DIFO | ~1.0 | Aqueous solution | [6] |

DIBO: Dibenzocyclooctyne; DBCO: Dibenzocyclooctyne; BCN: Bicyclononyne; DIFO: Difluorinated cyclooctyne

Reaction Mechanisms and Workflows

To visualize the underlying processes of azide-alkyne click chemistry, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for bioconjugation.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. ijpsjournal.com [ijpsjournal.com]

The Critical Role of Hydrophilic Linkers in Enhancing the Therapeutic Window of Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of the ADC. This technical guide delves into the science of hydrophilic linkers, exploring their design, impact on ADC properties, and the experimental methodologies used in their evaluation.

Introduction: The Imperative for Hydrophilic Linkers in ADC Development

An antibody-drug conjugate is a tripartite molecule comprising a monoclonal antibody that recognizes a tumor-specific antigen, a highly potent cytotoxic agent (payload), and a chemical linker that connects the two. The linker's primary function is to remain stable in systemic circulation and then, upon internalization of the ADC into the target cancer cell, to efficiently release the cytotoxic payload.[1][2]

Many potent cytotoxic payloads are inherently hydrophobic.[3][4] When conjugated to an antibody, especially at high drug-to-antibody ratios (DAR), this hydrophobicity can lead to several challenges:

-

Aggregation: Hydrophobic interactions between ADC molecules can cause them to aggregate, leading to reduced efficacy and potential immunogenicity.[5][6]

-

Rapid Clearance: Aggregated or hydrophobic ADCs are often rapidly cleared from circulation by the reticuloendothelial system, reducing their half-life and the amount of drug that reaches the tumor.[4][7]

-

Off-Target Toxicity: The hydrophobicity of the ADC can lead to non-specific uptake by healthy tissues, resulting in off-target toxicity.[8][9]

-

Limited Drug Loading: The propensity for aggregation often limits the number of drug molecules that can be attached to the antibody, potentially reducing the potency of the ADC.[5]

To overcome these limitations, the incorporation of hydrophilic linkers has become a cornerstone of modern ADC design.[6][10][11] Hydrophilic linkers improve the overall solubility and pharmacokinetic profile of the ADC, enabling higher drug loading without compromising stability.[5][][13]

Types of Hydrophilic Linkers

A variety of hydrophilic moieties have been incorporated into linker designs to enhance the biophysical properties of ADCs.

Poly(ethylene glycol) (PEG) Linkers

Poly(ethylene glycol) is a highly versatile and widely used hydrophilic polymer in bioconjugation.[10][11] PEG linkers can be designed in several configurations:

-

Linear PEG: A straightforward approach where a linear PEG chain is incorporated into the linker backbone, acting as a spacer between the antibody and the payload.[10]

-

Branched or Pendant PEG: These designs feature PEG chains that branch off the main linker structure.[10][11] This configuration can create a hydrophilic "shield" around the hydrophobic payload, effectively masking its properties.[5][13]

The length of the PEG chain is a critical parameter that can be optimized to balance hydrophilicity, stability, and drug release kinetics.[8]

Peptide Linkers

Peptide sequences are also utilized as linkers in ADCs. While some peptide linkers are primarily designed for enzymatic cleavage within the tumor cell, they can also contribute to the overall hydrophilicity of the conjugate.[14][15][] The amino acid composition of the peptide linker can be tailored to modulate its solubility and cleavage properties.[17][18] For instance, the inclusion of charged or polar amino acids can enhance the hydrophilicity of the linker.

Sulfonate and Phosphate-Based Linkers

The incorporation of charged groups, such as sulfonates or phosphates, is another effective strategy to increase linker hydrophilicity.[6][19][20] These charged moieties can significantly improve the water solubility of the linker-payload complex and the resulting ADC.

Novel Hydrophilic Linkers

Research in ADC technology is continually exploring novel hydrophilic linker chemistries to further improve ADC performance. Some emerging strategies include:

-

Hydrophilic Macrocycles: The incorporation of macrocyclic structures like cyclodextrins and crown ethers into the linker design has shown promise in enhancing the in vivo performance of ADCs.[7]

-

Polysarcosine: This biodegradable polymer is being investigated as a hydrophilic masking agent in ADC design.[14]

Impact of Hydrophilic Linkers on ADC Properties: A Data-Driven Overview

The introduction of hydrophilic linkers has a profound and measurable impact on the key attributes of an ADC. The following tables summarize quantitative data from various studies, highlighting the improvements achieved with hydrophilic linker technology.

Table 1: Physicochemical Properties of ADCs with Different Linkers

| Linker Type | Payload | DAR | Aggregation (%) | Solubility | Reference |

| Hydrophobic (SMCC) | Maytansinoid | >4 | High | Low | [6] |

| Hydrophilic (Sulfonate-based) | Maytansinoid | ~8 | Low | High | [6][19] |

| Hydrophilic (PEG-based) | Maytansinoid | ~8 | Low | High | [6] |

| Non-hydrophilic | MMAE | 8 | >20% | - | [8] |

| Hydrophilic (PEG8) | MMAE | 8 | <5% | - | [8] |

Table 2: Pharmacokinetic Parameters of ADCs with Varying Linker Hydrophilicity

| Linker | Plasma Clearance (mL/day/kg) | Half-life (t½) | Reference |

| PEG0 | >46.3 | - | [8] |

| PEG12 | 7.3 | Longer | [8] |

| Linear PEG24 | - | Shorter | [10][11] |

| Pendant PEG12 (x2) | - | Slower clearance | [10][11] |

Table 3: In Vitro and In Vivo Efficacy of ADCs

| Linker Type | Target/Cell Line | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |

| Hydrophobic (SPDB/SMCC) | Multiple | - | Less selective window | [19] |

| Hydrophilic (Sulfonate/PEG) | Multiple | Similar to or more potent | Wider selectivity window | [19] |

| Adcetris® (Val-Cit) | CD30+ | 16 pM | - | [7] |

| Hydrophilic (Cyclodextrin) | CD30+ | 16-34 pM | Greater than Adcetris® | [7] |

| Hydrophilic (Crown Ether) | CD30+ | - | Superior to Adcetris® & PEG24 | [7] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the development and evaluation of ADCs with hydrophilic linkers.

Synthesis of a PEG-based Hydrophilic Linker

A common approach involves the synthesis of a heterobifunctional PEG linker containing, for example, an N-hydroxysuccinimide (NHS) ester for reaction with antibody lysine residues and a maleimide group for conjugation to a thiol-containing payload. The synthesis typically involves multiple steps of organic chemistry to assemble the PEG chain with the desired reactive functionalities at each end.

ADC Conjugation

-

Antibody Modification (if necessary): For cysteine-based conjugation, the antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Linker-Payload Activation: The linker is first reacted with the payload to form a linker-payload intermediate.

-

Conjugation Reaction: The activated linker-payload is then added to the modified (or unmodified for lysine conjugation) antibody solution. The reaction is typically carried out in a specific buffer system (e.g., phosphate-buffered saline, PBS) at a controlled pH and temperature for a defined period.

-

Purification: The resulting ADC is purified from unconjugated antibody, free linker-payload, and other reaction byproducts using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of payload molecules conjugated to each antibody is a critical quality attribute. Hydrophobic interaction chromatography (HIC) is a widely used method to separate ADC species with different DARs. The area under each peak is integrated to calculate the average DAR.

-

Aggregation Analysis: Size-exclusion chromatography (SEC) is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.

-

Mass Spectrometry: Intact mass analysis of the ADC can confirm the conjugation and provide information on the distribution of different DAR species.

In Vitro Stability Assay

The stability of the ADC is assessed by incubating it in plasma or serum at 37°C for various time points. At each time point, an aliquot is taken, and the amount of released payload is quantified by methods such as liquid chromatography-mass spectrometry (LC-MS).

In Vitro Cytotoxicity Assay

The potency of the ADC is evaluated against antigen-positive and antigen-negative cancer cell lines. Cells are incubated with serial dilutions of the ADC for a defined period (e.g., 72-96 hours). Cell viability is then measured using a colorimetric assay (e.g., MTT or CellTiter-Glo®). The half-maximal inhibitory concentration (IC50) is calculated to determine the potency.

In Vivo Murine Xenograft Model for Efficacy Evaluation

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into groups and treated with the ADC, a control antibody, or vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The efficacy of the ADC is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in ADC development and function.

Caption: General mechanism of action of an antibody-drug conjugate.

Caption: Workflow for the development and evaluation of an ADC.

Caption: Logical relationship between linker hydrophilicity and improved ADC properties.

Conclusion and Future Perspectives

The incorporation of hydrophilic linkers has been a pivotal advancement in the field of antibody-drug conjugates. By mitigating the challenges posed by hydrophobic payloads, these linkers have enabled the development of more stable, effective, and safer ADCs with wider therapeutic windows. The ability to achieve higher drug-to-antibody ratios without compromising the pharmacokinetic properties of the conjugate has opened up new possibilities for treating a variety of cancers.

Future research in this area will likely focus on the development of novel hydrophilic linker technologies with even greater control over drug release kinetics and biodistribution. The exploration of new hydrophilic polymers and cleavable moieties will continue to refine the design of next-generation ADCs. Furthermore, a deeper understanding of the interplay between the linker, payload, and the tumor microenvironment will guide the rational design of ADCs with optimized therapeutic indices for personalized cancer therapy.

References

- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 8. chemexpress.com [chemexpress.com]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pharmasalmanac.com [pharmasalmanac.com]

- 17. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 18. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a transformative tool in chemical biology, enabling the study of biomolecules and biological processes in their native environment. Coined by Carolyn R. Bertozzi, the term refers to chemical reactions that can occur inside of living systems without interfering with innate biochemical processes.[1] This guide provides a comprehensive overview of the core applications of bioorthogonal chemistry, with a focus on drug development, in vivo imaging, and protein labeling. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development.

Core Principles of Bioorthogonal Chemistry

To be considered bioorthogonal, a reaction must satisfy several stringent criteria:

-

Selectivity: The reacting partners must be mutually reactive and inert to the vast array of functional groups present in biological systems.[2]

-

Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the normal physiology of the organism.[2]

-